molecular formula C18H21N3O4 B7438761 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid

2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid

Cat. No. B7438761
M. Wt: 343.4 g/mol
InChI Key: CKBGSZJRVMGSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid, also known as MOA-IAA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. MOA-IAA is a derivative of indole-3-acetic acid (IAA), a natural plant hormone that plays a crucial role in plant growth and development.

Mechanism of Action

2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid exerts its anti-tumor activity through a variety of mechanisms, including the inhibition of the Wnt/β-catenin signaling pathway, the induction of reactive oxygen species (ROS) production, and the activation of the caspase-dependent apoptotic pathway. 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has been shown to have a variety of biochemical and physiological effects, including the regulation of cell proliferation and differentiation, the modulation of immune function, and the regulation of oxidative stress. 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has also been shown to increase the expression of genes involved in the detoxification of xenobiotics and the metabolism of drugs.

Advantages and Limitations for Lab Experiments

2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has several advantages for lab experiments, including its high potency and specificity, its ability to penetrate cell membranes, and its low toxicity. However, 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid also has some limitations, including its instability in aqueous solutions and its potential to form reactive metabolites.

Future Directions

There are several future directions for the study of 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid, including the development of more stable analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid in combination with other anti-cancer agents may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid can be synthesized using a variety of methods, including the Friedel-Crafts reaction, the Mannich reaction, and the Ullmann reaction. One of the most commonly used methods for synthesizing 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid is the Mannich reaction, which involves the condensation of indole-3-acetaldehyde with methyl 3-aminocrotonate in the presence of formaldehyde and a catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has anti-tumor activity in a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. 2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.

properties

IUPAC Name

2-[4-[(1-methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-20-9-3-2-5-13(18(20)25)17(24)19-14-6-4-7-15-12(14)8-10-21(15)11-16(22)23/h4,6-8,10,13H,2-3,5,9,11H2,1H3,(H,19,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBGSZJRVMGSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)C(=O)NC2=C3C=CN(C3=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid

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